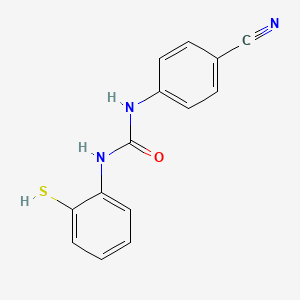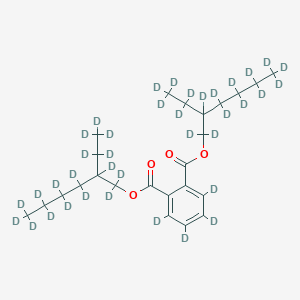
Antimicrobial agent-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotikum-3 ist eine chemische Verbindung, die für ihre Fähigkeit bekannt ist, das Wachstum von Mikroorganismen, einschließlich Bakterien, Pilzen und Viren, zu hemmen. Diese Verbindung hat aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter Medizin, Landwirtschaft und Industrie, große Aufmerksamkeit erregt. Die Entwicklung von Antibiotikum-3 ist Teil der laufenden Bemühungen, der Antibiotikaresistenz entgegenzuwirken und wirksame Lösungen zur Kontrolle von Infektionen zu finden.
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von Antibiotikum-3 erfolgt typischerweise in einem mehrstufigen Verfahren, das die Bildung von Schlüsselzwischenprodukten umfasst, gefolgt von deren Umwandlung in das Endprodukt. Eine übliche Syntheseroute beinhaltet die Reaktion eines geeigneten Vorläufers mit einem Halogenierungsmittel unter kontrollierten Bedingungen, um die gewünschten funktionellen Gruppen einzuführen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von Antibiotikum-3 mit Batch- oder kontinuierlichen Strömungsreaktoren hochskaliert. Der Prozess beinhaltet die Verwendung fortschrittlicher Technologien wie katalytischer Reaktoren und automatisierter Steuerungssysteme, um eine konstante Qualität und Effizienz zu gewährleisten. Die Rohstoffe werden von zuverlässigen Lieferanten bezogen, und der Produktionsprozess wird überwacht, um die Umweltbelastung zu minimieren und die Einhaltung gesetzlicher Vorschriften zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antimicrobial agent-3 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. One common synthetic route involves the reaction of a suitable precursor with a halogenating agent under controlled conditions to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of advanced technologies, such as catalytic reactors and automated control systems, to ensure consistent quality and efficiency. The raw materials are sourced from reliable suppliers, and the production process is monitored to minimize environmental impact and ensure compliance with regulatory standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Antibiotikum-3 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre antimikrobiellen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet, um sauerstoffhaltige funktionelle Gruppen in die Verbindung einzuführen.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um Sauerstoffatome zu entfernen und Wasserstoffatome einzuführen.
Substitution: Halogenierungsmittel wie Chlor oder Brom werden verwendet, um bestimmte funktionelle Gruppen durch Halogenatome zu ersetzen.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Antibiotikum-3 mit verbesserter antimikrobieller Aktivität und Stabilität. Diese Derivate werden weiter auf ihre Wirksamkeit gegen verschiedene Mikroorganismen getestet.
Wissenschaftliche Forschungsanwendungen
Antibiotikum-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle mit antimikrobiellen Eigenschaften verwendet.
Biologie: Wird in Studien eingesetzt, um die Mechanismen der mikrobiellen Resistenz zu verstehen und neue Strategien zur Bekämpfung von Infektionen zu entwickeln.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung von bakteriellen, Pilz- und Virusinfektionen untersucht. Es wird auch als Bestandteil von Wundverbänden und medizinischen Geräten untersucht, um Infektionen vorzubeugen.
Industrie: Wird bei der Formulierung antimikrobieller Beschichtungen für Oberflächen, Textilien und Verpackungsmaterialien eingesetzt, um eine mikrobielle Kontamination zu verhindern.
Wirkmechanismus
Der Wirkmechanismus von Antibiotikum-3 beinhaltet die Störung der Zellmembran von Mikroorganismen, was zu Zelllyse und Zelltod führt. Die Verbindung zielt auf bestimmte molekulare Pfade ab, wie z. B. die Synthese von Zellwandkomponenten oder die Funktion essentieller Enzyme, um das mikrobielle Wachstum zu hemmen. Durch die Störung dieser kritischen Prozesse eliminiert Antibiotikum-3 effektiv eine breite Palette von Krankheitserregern.
Wirkmechanismus
The mechanism of action of antimicrobial agent-3 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. The compound targets specific molecular pathways, such as the synthesis of cell wall components or the function of essential enzymes, to inhibit microbial growth. By interfering with these critical processes, this compound effectively eliminates a wide range of pathogens.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gallium-basierte Verbindungen: Diese Verbindungen ahmen Eisen nach und stören eisenabhängige biologische Prozesse in Mikroorganismen.
Natürliche Verbindungen: Pflanzenextrakte, ätherische Öle und antimikrobielle Peptide werden auf ihre breite antimikrobielle Aktivität untersucht.
Synthetische Wirkstoffe: Sulfonamide, Chinolone und andere synthetische antimikrobielle Medikamente werden häufig zur Behandlung von Infektionen eingesetzt.
Einzigartigkeit
Antibiotikum-3 zeichnet sich durch seine einzigartige Fähigkeit aus, mehrere Pfade in Mikroorganismen anzugreifen, was es gegen ein breites Spektrum an Krankheitserregern wirksam macht. Im Gegensatz zu einigen anderen antimikrobiellen Wirkstoffen hat es eine geringere Neigung zur Induktion von Resistenzen gezeigt, was es zu einem wertvollen Instrument im Kampf gegen mikrobielle Infektionen macht.
Eigenschaften
Molekularformel |
C14H11N3OS |
|---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
1-(4-cyanophenyl)-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C14H11N3OS/c15-9-10-5-7-11(8-6-10)16-14(18)17-12-3-1-2-4-13(12)19/h1-8,19H,(H2,16,17,18) |
InChI-Schlüssel |
LDLRFKOIHQZNJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)


![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)




